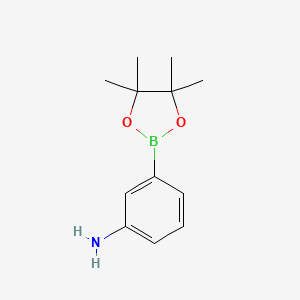

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Overview

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 3-TMA, is an organic compound used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent and as a catalyst in a variety of chemical reactions. 3-TMA can be used to synthesize a variety of different molecules, including those with pharmaceutical and biological applications. In addition, 3-TMA has been used in biochemical and physiological studies to investigate the mechanisms of action of various biological systems.

Scientific Research Applications

Synthesis and Structural Analysis

- Researchers have synthesized compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)aniline. These compounds were characterized using spectroscopy and X-ray diffraction. Density Functional Theory (DFT) calculations were performed for comparative analysis of spectroscopic data and molecular structures (Wu, Chen, Chen, & Zhou, 2021).

Development of Boronate-Based Fluorescence Probes

- A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide (H2O2). These probes showed varied responses to H2O2, demonstrating the potential of such compounds in sensitive detection applications (Lampard et al., 2018).

Application in Fluoride Shuttle Batteries

- Boron-based compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were investigated as electrolyte additives for fluoride shuttle batteries (FSBs). The study highlighted how the acidity strength of borates affects the electrochemical compatibility and performance of FSBs (Kucuk & Abe, 2020).

Enhanced Detection of Hydrogen Peroxide Vapor

- A study focused on enhancing the detection of hydrogen peroxide vapor, a key compound in peroxide-based explosives. Researchers introduced functional groups to boron esters, significantly speeding up the reaction with H2O2 vapor and lowering the detection limit to 4.1 parts per trillion (Fu et al., 2016).

Pd-Catalyzed Borylation in Synthesis

- A method involving Pd-catalyzed borylation of arylbromides was explored to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This approach was particularly effective for arylbromides with sulfonyl groups, expanding the utility of these compounds in chemical syntheses (Takagi & Yamakawa, 2013).

Anticancer Properties Exploration

- Iminophosphineplatinum(II) complexes containing boronate esters derived from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were synthesized and examined for their cytotoxic properties against glioma cell lines. This highlights the potential biomedical applications of such compounds (St-Coeur et al., 2017).

Mechanism of Action

Target of Action

3-Aminophenylboronic acid pinacol ester, also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is primarily used as a reagent in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is used to form carbon-carbon bonds . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a boron reagent, donates its organoboron group to a palladium catalyst . This process is facilitated by the presence of a base and occurs after the oxidative addition of an organic halide (or triflate) to the palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound is involved, is a key process in synthetic chemistry . It allows for the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their specific structures .

Pharmacokinetics

It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the action of 3-Aminophenylboronic acid pinacol ester is the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This compound has been used as a starting material for the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines, which are known to inhibit human tumor cells selectively . It has also been used in the functionalization of deuteroporphyrin IX dimethyl ester through Suzuki-Miyaura coupling .

Action Environment

The action of 3-Aminophenylboronic acid pinacol ester is influenced by environmental factors such as the presence of a base and a palladium catalyst, which are necessary for the Suzuki-Miyaura coupling reaction . Additionally, the stability of this compound can be affected by the pH of the environment . At physiological pH, the compound is susceptible to hydrolysis, which can limit its stability and efficacy .

properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXIIVIQLHYKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370425 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210907-84-9 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C12H18BNO2 []. From this, the molecular weight can be calculated as 219.09 g/mol.

Q2: The abstract mentions that the amino group in this compound is less pyramidal than in aniline. What might be the reason for this structural difference?

A2: The abstract suggests that the decreased pyramidality of the amino group is likely due to the steric hindrance imposed by the bulky 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl substituent attached to the benzene ring []. This bulky group could force the amino group to adopt a more planar geometry to minimize steric repulsions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.